2-[(E)-1-(5-ETHYL-4-NITRO-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
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Overview
Description
2-[(E)-1-(5-ETHYL-4-NITRO-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound that belongs to the class of hydrazinecarboxamides. This compound is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a nitro group, which is known for its electron-withdrawing properties. The compound’s structure and functional groups make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 2-[(E)-1-(5-ETHYL-4-NITRO-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves the condensation of 5-ethyl-4-nitro-2-thiophene carboxaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the compound .
Chemical Reactions Analysis
2-[(E)-1-(5-ETHYL-4-NITRO-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thienyl group can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur atom.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features and functional groups.
Materials Science: The compound’s ability to form stable complexes with transition metals makes it useful in the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(E)-1-(5-ETHYL-4-NITRO-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to cytotoxic effects. The thienyl group can facilitate binding to specific enzyme active sites, thereby inhibiting their activity. The hydrazinecarboxamide moiety can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include:
2-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.
2-[(E)-1-(5-ETHYL-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE: Lacks the nitro group, which significantly alters its electron-withdrawing properties and reactivity.
2-[(E)-1-(5-ETHYL-4-NITRO-2-THIENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE:
Properties
IUPAC Name |
[(E)-(5-ethyl-4-nitrothiophen-2-yl)methylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3S/c1-2-7-6(12(14)15)3-5(16-7)4-10-11-8(9)13/h3-4H,2H2,1H3,(H3,9,11,13)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQPTPYFSBYFPH-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C=NNC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(S1)/C=N/NC(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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